![molecular formula C25H23NO4 B1659695 N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine CAS No. 672917-68-9](/img/structure/B1659695.png)
N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.
Mode of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with peptide chains or influence their formation.
Biochemical Pathways
Given its role in peptide synthesis , it is likely that this compound influences the formation and function of peptides, which are involved in numerous biochemical pathways.
Result of Action
Given its role in peptide synthesis , it is likely that this compound influences the structure and function of peptides within cells.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Advantages and Limitations for Lab Experiments
N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanineH has several advantages for use in lab experiments. It is stable and easy to handle, making it a popular choice for solid-phase peptide synthesis. It is also easy to remove during deprotection, which makes the synthesis process more efficient. However, N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanineH has some limitations. It is relatively expensive compared to other amino acid derivatives and it is not suitable for use in certain peptide sequences due to steric hindrance.
Future Directions
For the use of N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanineH include the development of new methods for peptide synthesis and the synthesis of peptides with specific properties for therapeutic applications.
Scientific Research Applications
N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanineH is widely used in peptide synthesis for the production of biologically active peptides. It is used as a building block for the synthesis of peptides with specific amino acid sequences. Peptides synthesized using N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanineH have been used in a variety of scientific research applications such as drug discovery, protein-protein interactions, and structural biology.
properties
IUPAC Name |
(2S)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791564 | |
Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
672917-68-9 | |
Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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